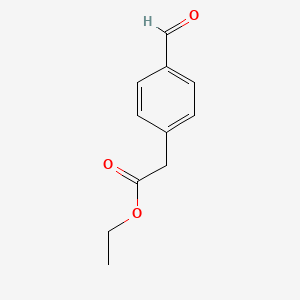

Ethyl 2-(4-formylphenyl)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKOHSYWTLEMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Ethyl 2 4 Formylphenyl Acetate

Esterification Pathways for the Synthesis of Ethyl 2-(4-formylphenyl)acetate

The creation of the ester functional group in this compound can be approached from several angles. These pathways either involve the formation of the ester from a pre-existing carboxylic acid bearing the formyl group or the generation of the formyl group on a molecule that already contains the ethyl acetate (B1210297) moiety.

Synthesis from 2-(4-formylphenyl)acetic acid precursors

A primary route to this compound involves the modification of precursors that are derivatives of ethyl phenylacetate (B1230308). These methods focus on introducing the aldehyde functionality at the para position of the benzene (B151609) ring.

A common and effective strategy is the oxidation of the benzylic alcohol in Ethyl 2-(4-(hydroxymethyl)phenyl)acetate. nih.gov This precursor, which possesses the required ethyl acetate framework, can be converted to the target aldehyde through various selective oxidation protocols.

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the oxidation of primary alcohols to aldehydes is a well-established and mild method. google.com In this process, TEMPO is oxidized to the active N-oxoammonium salt, which is the primary oxidant that converts the alcohol to the aldehyde. windows.net A co-oxidant, such as sodium hypochlorite (B82951) (NaClO), is used in stoichiometric amounts to regenerate the catalytic N-oxoammonium species. google.comwindows.net

Key features of the TEMPO-mediated oxidation include high selectivity for primary alcohols, preventing over-oxidation to carboxylic acids when reaction conditions are controlled. windows.net The reaction is typically carried out in a biphasic system, for example, using an organic solvent like ethyl acetate or dichloromethane (B109758) with an aqueous solution of the co-oxidant. google.comwindows.net The pH is often buffered, for instance with sodium bicarbonate, to optimize the reaction and minimize side reactions. google.com For industrial applications, the use of recyclable ester solvents can enhance cost-effectiveness.

| Catalyst System | Co-oxidant | Solvent System | Typical Conditions | Ref. |

| TEMPO / KBr | Sodium Hypochlorite (NaClO) | Ethyl Acetate / Water | pH 8.6, 5°C, 2 hours | google.com |

| 4-MeO-TEMPO | Sodium Hypochlorite (NaClO) | Dichloromethane / Water | Biphasic mixture, short reaction time | windows.net |

| TEMPO | Bis(acetoxy)iodobenzene (BAIB) | Acetonitrile (B52724) / Water | Aqueous buffer | windows.net |

Hydrogen peroxide (H₂O₂) presents an environmentally friendly option as a co-oxidant. Processes have been developed that utilize H₂O₂ in the presence of a catalyst like TEMPO for the oxidation of benzylic precursors. For instance, a method for preparing the related 2-(4-formylphenyl)propionic acid involves the oxidation of 2-(4-(bromomethyl)phenyl)propionic acid using aqueous hydrogen peroxide and TEMPO. google.com This indicates the feasibility of using peroxide-based systems for such transformations, offering a "green" alternative to methods employing halogenated oxidants. google.com The reaction can be performed in water, reducing the need for organic solvents. google.com

| Catalyst | Oxidant | Solvent | Key Advantage | Ref. |

| TEMPO | Hydrogen Peroxide (H₂O₂) | Water | Environmentally friendly, reduced organic solvent use | google.com |

While hydrolysis typically refers to the cleavage of bonds by water, in this synthetic context, the transformation of halogenated benzyl (B1604629) derivatives like Ethyl 2-(4-(chloromethyl)phenyl)acetate or its bromo-analogue into the target aldehyde is achieved through oxidative or nucleophilic substitution pathways rather than direct hydrolysis of the carbon-halogen bond to an aldehyde. A relevant industrial process for a similar structure involves reacting a 2-(4-(bromomethyl)phenyl) derivative with H₂O₂ and TEMPO, which proceeds as a one-pot oxidation to yield the formyl group. google.com This avoids the isolation of the intermediate benzyl alcohol. google.com The conversion of the bromomethyl group to the aldehyde can yield the product in high purity and yield under these environmentally benign conditions. google.com

Oxidative Transformations of Hydroxymethylphenylacetates

Direct Esterification Strategies from Carboxylic Acid Derivatives

The most direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid. chemsrc.com This classic method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. ausetute.com.au The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is typically heated under reflux. ausetute.com.au The water produced during the reaction is often removed to improve the yield. google.com

Despite its maturity, this method has disadvantages, including the use of corrosive catalysts and potentially high reaction temperatures. Modern alternatives employ various catalysts to achieve higher yields under milder conditions. These can include solid acid catalysts like sulfonic acid resins (e.g., Amberlyst-15), heteropolyacids, or even graphene oxide, which can be easily separated from the reaction mixture and potentially reused. organic-chemistry.orgresearchgate.net

| Method | Catalyst | Alcohol | Conditions | Key Features | Ref. |

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Ethanol | Heat/Reflux | Classic method, reversible | ausetute.com.au |

| Solid Acid Catalysis | Amberlyst-15 | Ethanol | 50-80°C | Reusable catalyst, milder conditions | organic-chemistry.orgresearchgate.net |

| Surfactant-type Catalyst | p-dodecylbenzenesulfonic acid (DBSA) | Ethanol | In water | Allows for reaction in aqueous media | organic-chemistry.org |

Advanced and Emerging Synthetic Techniques for Formylphenyl Acetates

Modern organic synthesis continually seeks innovative pathways to construct complex molecules from simpler, readily available starting materials. For formylphenyl acetates, techniques such as photocatalytic C-H functionalization and multi-component reactions represent the forefront of this advancement, offering novel routes that can enhance synthetic efficiency.

Photocatalytic C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable functional groups under mild conditions. frontiersin.org This approach harnesses visible light to initiate chemical transformations, often employing inorganic or organic photoredox catalysts. liverpool.ac.uk While direct photocatalytic synthesis of this compound is not extensively documented, the principles are applicable. This strategy could potentially involve the direct formylation of an ethyl phenylacetate precursor.

The activation of C-H bonds can be achieved through various mechanisms, including hydrogen atom transfer (HAT). nih.gov For instance, excited uranyl complexes have been shown to activate C-H bonds under light excitation, generating carbon-centered radicals that can be trapped to form new C-C bonds. nih.gov Similarly, sensitized semiconductors like titanium dioxide (TiO₂) are used as heterogeneous photocatalysts for various organic transformations, including the oxidation of alcohols to aldehydes and the functionalization of sp² C-H bonds. acs.org The integration of electrochemistry with photocatalysis further expands the possibilities for C-H bond activation, providing a sustainable alternative to traditional methods that rely on stoichiometric metal oxidants. uni-regensburg.de

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed that incorporate formylphenyl building blocks to create complex heterocyclic structures.

One notable example is a four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, ammonium (B1175870) acetate, and various acetophenone (B1666503) derivatives. frontiersin.orgpreprints.orgsemanticscholar.org This reaction, often conducted in ethanol under microwave irradiation, provides a sustainable and efficient route to highly substituted pyridines. frontiersin.orgpreprints.org Another relevant MCR is the three-component synthesis of N-arylisoquinolone-1-phosphonates, which utilizes ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate (a structural analog), anilines, and triethyl phosphite (B83602) with trifluoroacetic acid as a catalyst. nih.govbeilstein-journals.org Copper(I) iodide (CuI) has also been employed as a catalyst in three-component tandem reactions of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate (B1237965) to yield 1,2-dihydroisoquinolin-1-ylphosphonates. nih.govbeilstein-journals.org These examples demonstrate the versatility of the formylphenyl moiety as a key component in the rapid assembly of complex molecular architectures.

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Optimizing reaction conditions and incorporating green chemistry principles are crucial for developing sustainable and economically viable synthetic processes. Key areas of focus include the selection of environmentally benign solvents and the use of highly efficient catalyst systems.

The choice of solvent significantly impacts the environmental footprint of a chemical process. In syntheses related to formylphenyl acetates, various solvents have been employed. Traditional organic solvents used for extraction or as reaction media include ethyl acetate, methyl ethyl ketone, methylene (B1212753) chloride, and chloroform. google.com However, there is a strong trend towards greener alternatives.

A noteworthy development is the use of water as a reaction medium for the synthesis of 2-(4-formylphenyl)propionic acid, a close analog, which presents an environmentally friendly alternative by eliminating the need for organic solvents. google.com For crystallization and purification steps, replacing toxic solvents like carbon tetrachloride with a mixed solvent system of ethyl acetate and a saturated hydrocarbon (such as n-heptane or n-hexane) improves the process's environmental profile. google.com The use of ethanol in microwave-assisted MCRs further highlights the shift towards more sustainable solvent choices. frontiersin.orgpreprints.org

Table 1: Comparison of Solvents Used in the Synthesis and Purification of Formylphenyl Acetic Acid Derivatives

| Solvent/Solvent System | Application | Green Chemistry Consideration | Reference |

| Water | Reaction Medium | Excellent; avoids organic solvents | google.com |

| Ethyl Acetate / n-Heptane | Crystallization | Good; replaces toxic chlorinated solvents | google.com |

| Ethanol | Reaction Medium (MCR) | Good; renewable and biodegradable solvent | frontiersin.orgpreprints.org |

| Ethyl Acetate | Extraction/Reaction | Acceptable; common process solvent | google.com |

| Methylene Chloride | Extraction | Use is discouraged; potential health and environmental risks | google.com |

Catalysts are fundamental to modern synthesis, enabling reactions to proceed with higher speed, selectivity, and efficiency. For the synthesis of formylphenyl acetic acid derivatives, particularly through the oxidation of a precursor, the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) radical has proven to be a highly effective catalyst.

The TEMPO-catalyzed oxidation can utilize different oxidizing agents. One common system employs sodium hypochlorite (NaOCl) in an ester solvent like ethyl acetate. google.com This method is noted for its high selectivity towards the desired aldehyde. google.com An alternative green process uses hydrogen peroxide (H₂O₂) as the oxidant with a TEMPO catalyst in water, achieving high yields (68-94%) under environmentally friendly conditions. google.com These catalytic methods often allow for milder reaction conditions and can reduce the formation of by-products.

Table 2: Performance of Catalyst Systems in the Synthesis of 2-(4-formylphenyl)propionic acid

| Catalyst System | Oxidant | Solvent | Yield | Purity | Reference |

| TEMPO | H₂O₂ | Water | 68% (crystallization), 94% (chromatography) | High | google.com |

| TEMPO | NaOCl (10% aq.) | Ethyl Acetate | ~83% | >96% | google.com |

Methodologies for Analytical Characterization and Purity Assessment in Synthetic Research

Rigorous analytical characterization is essential to confirm the identity and assess the purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. ambeed.com For this compound, characteristic signals include the aldehyde proton (δ ≈ 9.8–10.1 ppm) and the distinct resonances of the ethyl ester group (a triplet around δ 1.2–1.4 ppm for the CH₃ and a quartet around δ 4.1–4.3 ppm for the CH₂). vulcanchem.com

Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Strong absorption bands are expected for the ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the aldehyde carbonyl stretch near 1690 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound. ambeed.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product and monitoring the progress of a reaction. ambeed.com

Column Chromatography: This technique is widely used for the purification of the crude product. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a gradient of hexane (B92381) and ethyl acetate to isolate the target compound from impurities and unreacted starting materials.

The purity of commercially available this compound is typically reported to be 95% or higher. keyorganics.net

Table 3: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Typical Findings for this compound | Reference |

| ¹H NMR | Structural Confirmation | Aldehyde proton at δ ~9.9 ppm; ethyl ester signals | vulcanchem.com |

| ¹³C NMR | Structural Confirmation | Carbonyl carbons, aromatic carbons, ethyl group carbons | mdpi.com |

| IR Spectroscopy | Functional Group ID | C=O (ester) at ~1720 cm⁻¹; C=O (aldehyde) at ~1690 cm⁻¹ | vulcanchem.com |

| HPLC / LC-MS | Purity Assessment & MW Confirmation | Determines percentage purity and confirms mass of 192.21 g/mol | ambeed.com |

| Column Chromatography | Purification | Separation using silica gel with hexane/ethyl acetate eluent |

Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC, GPC)

Purification of this compound from crude reaction mixtures is essential to remove unreacted starting materials, reagents, and by-products. Chromatographic methods are the primary means to achieve high purity.

Column Chromatography: This is the most common technique for the purification of this compound on a laboratory scale. The process involves a solid stationary phase, typically silica gel, and a liquid mobile phase. google.comnih.gov A solvent system of hexane and ethyl acetate is frequently employed, with the polarity being adjusted by varying the ratio of the two solvents to achieve optimal separation. rsc.orgwiley-vch.de The product is isolated by collecting fractions as the mobile phase moves through the column and then removing the solvent by evaporation. nih.gov For instance, related compounds are often purified using gradients of petroleum ether/ethyl acetate, such as 25:1, 20:1, or 10:1. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to standard column chromatography, making it suitable for both analytical assessment of purity and preparative purification. For compounds similar to this compound, reversed-phase columns are often used. caltech.edusemanticscholar.org An isocratic mobile phase, such as a mixture of acetonitrile and water, can be employed for separation, with detection typically carried out using a UV detector set at a wavelength where the aromatic system absorbs, for example, 206 nm. sielc.com While specific methods for the target compound are proprietary, the general principles of HPLC make it an indispensable tool for verifying its purity.

Gel Permeation Chromatography (GPC): GPC, a subset of size exclusion chromatography, separates molecules based on their size or hydrodynamic volume. While less common for small molecules like this compound, it can be used to remove high molecular weight polymers or catalysts that may have been used in the synthesis. rsc.org The crude product is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. rsc.org Larger molecules elute first, while smaller molecules like the target compound are retained longer.

Table 1: Summary of Chromatographic Purification Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures rsc.orgwiley-vch.de | Adsorption/Polarity | Primary purification of crude product |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water sielc.com | Partitioning/Polarity | High-resolution analysis and purification |

| GPC | Porous polymer gel | Tetrahydrofuran (THF) rsc.org | Size/Hydrodynamic Volume | Removal of large impurities (e.g., catalysts, polymers) |

Spectroscopic Elucidation of Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton (CHO), the aromatic protons on the benzene ring, the methylene protons of the acetate group (-CH₂-), and the ethyl ester protons (-OCH₂CH₃). The aldehyde proton would appear far downfield, typically between 9-10 ppm. The aromatic protons would appear as a set of doublets around 7-8 ppm, characteristic of a 1,4-disubstituted benzene ring. The ethyl group would present as a quartet and a triplet.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. Key signals would include the very deshielded carbonyl carbons of the aldehyde and the ester. The aromatic carbons would appear in the 120-140 ppm region, and the aliphatic carbons of the ethyl acetate moiety would be found upfield.

2D NMR: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with the carbon atoms they are directly attached to, confirming assignments made in the 1D spectra. google.com This is particularly useful for unambiguously assigning the signals of the aromatic ring and the acetate side chain.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.99 (singlet, 1H) | ~191.5 |

| Aromatic (CH adjacent to CHO) | ~7.88 (doublet, 2H) | ~130.0 |

| Aromatic (CH adjacent to CH₂) | ~7.45 (doublet, 2H) | ~129.8 |

| Aromatic (C-CHO) | - | ~135.8 |

| Aromatic (C-CH₂) | - | ~141.0 |

| Acetate (-CH₂-) | ~3.68 (singlet, 2H) | ~41.5 |

| Ester (-C=O) | - | ~171.0 |

| Ethyl (-OCH₂-) | ~4.18 (quartet, 2H) | ~61.2 |

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ester, and aromatic ring.

The most prominent features would be the strong C=O stretching vibrations. The aldehyde carbonyl stretch typically appears around 1700 cm⁻¹, while the ester carbonyl stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com The spectrum would also feature strong C-O stretching bands for the ester group between 1000 and 1300 cm⁻¹. spectroscopyonline.com Aromatic C-H stretches would be visible just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups would appear just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1740 | C=O Stretch | Ester |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS: In a mass spectrometer, the molecule is ionized, typically by electron impact (EI), to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. The molecular formula of this compound is C₁₁H₁₂O₃, giving it a molecular weight of approximately 192.21 g/mol . The molecular ion peak would therefore be expected at m/z = 192. The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. Analyzing the pattern of these fragment ions can help confirm the structure. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl acetate side chain.

HRMS: High-Resolution Mass Spectrometry can determine the m/z value to several decimal places, allowing for the calculation of the exact elemental formula. rsc.orgwiley-vch.de This is a definitive method for confirming the chemical formula, distinguishing it from other compounds that might have the same nominal mass. For C₁₁H₁₂O₃, the calculated exact mass is 192.07864.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion [M]⁺ |

| 163 | [C₁₀H₇O₂]⁺ | Loss of ethyl group (-C₂H₅) |

| 147 | [C₁₁H₁₁O₂]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 119 | [C₈H₇O]⁺ | Loss of carboxyl ethyl group (-COOC₂H₅) |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Ethyl acetate |

| Hexane |

| methyl 2,2-difluoro-2-(4-formylphenyl)acetate |

| Petroleum ether |

| Tetrahydrofuran |

Reactivity and Mechanistic Investigations of Ethyl 2 4 Formylphenyl Acetate

Chemical Transformations Involving the Formyl Group

The formyl group (–CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to both oxidation and reduction, as well as nucleophilic attack.

Oxidative Derivatizations to Carboxylic Acid Analogues

The formyl group of ethyl 2-(4-formylphenyl)acetate can be readily oxidized to yield the corresponding carboxylic acid, 2-(4-carboxyphenyl)acetic acid (often in its ethyl ester form). This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates.

Common oxidizing agents can be employed for this purpose. smolecule.com Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media are effective for this conversion. However, these traditional reagents often require harsh conditions and can generate hazardous waste.

More modern and environmentally benign methods have been developed. One such method is the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyzed oxidation. This process uses a catalytic amount of TEMPO in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). google.com This system operates under milder conditions and is known for its high selectivity for the oxidation of primary alcohols and aldehydes, minimizing side reactions. For instance, the oxidation of a similar substrate, 2-[4-(hydroxymethyl)phenyl]propionic acid, to its corresponding formyl derivative using TEMPO and NaOCl proceeds with high yield and purity. google.com

Table 1: Comparison of Oxidation Methods for Formyl Groups

| Oxidizing System | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Traditional Oxidation | KMnO₄ or CrO₃ in acid | High reactivity | Harsh conditions, toxic waste |

Reductive Pathways to Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), yielding ethyl 2-(4-(hydroxymethyl)phenyl)acetate. This reduction adds another layer of synthetic utility to the starting molecule.

The most common and effective reagents for this transformation are hydride donors. smolecule.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used to reduce aldehydes and ketones without affecting less reactive functional groups like esters. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). A similar compound, ethyl 2-(4-formylphenyl)-2-methylpropionate, is efficiently reduced to its corresponding alcohol using NaBH₄ in a process that is exothermic and proceeds smoothly at moderate temperatures. google.com

Table 2: Common Reducing Agents for Formyl to Alcohol Transformation

| Reagent | Formula | Typical Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, 0-25 °C | High for aldehydes/ketones over esters |

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Schiff Base Formation)

The electrophilic carbon of the formyl group is a prime target for a wide array of nucleophiles. masterorganicchemistry.com These addition reactions are fundamental to C-C and C-heteroatom bond formation. masterorganicchemistry.com

Schiff Base (Imine) Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For example, a similar compound, ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, reacts with various anilines in a three-component reaction to form an imine intermediate, which then undergoes further cyclization. beilstein-journals.org This demonstrates the accessibility of the formyl group for imine formation, a key step in the synthesis of many heterocyclic compounds. beilstein-journals.orgchim.it

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt like KCN followed by acidification) to an aldehyde yields a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. masterorganicchemistry.com While not specifically detailed for this compound in the reviewed literature, it is a classic and predictable reaction for aldehydes. The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Other Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgBr), also readily add to the formyl group. The reaction of ethyl 2-(4-formylphenyl)-2-methylpropionate with a Grignard reagent proceeds via nucleophilic addition to the aldehyde, forming a secondary alcohol after workup. google.com

Reactivity of the Ethyl Ester Moiety

The ethyl ester group provides a second site for chemical modification, primarily through reactions involving the acyl carbon.

Hydrolysis Reactions and Ester Cleavage Studies

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound can be hydrolyzed to 2-(4-formylphenyl)acetic acid and ethanol. vulcanchem.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), the ester undergoes saponification. This irreversible process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. Acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product. Studies on similar 2-formylphenyl esters show that they readily undergo alkaline hydrolysis. researchgate.net

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by an acid or a base.

Research has shown that aryl esters can undergo efficient transesterification with phenols in the presence of a simple, earth-abundant catalyst like potassium carbonate (K₂CO₃). rsc.org A study involving 4-formylphenyl 2-methylbenzoate (B1238997) demonstrated that this transformation can proceed in high yield under relatively mild conditions (60 °C). rsc.org

Furthermore, non-catalytic transesterification has been explored using supercritical fluids. researchgate.net For example, supercritical ethanol can be used to directly convert biomass into fatty acid ethyl esters. This method operates at high temperature and pressure but avoids the need for a catalyst. researchgate.net Amine transesterification has also been noted as a synthetic step in the derivatization of related compounds. smolecule.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 2-(4-carboxyphenyl)acetic acid |

| 2-(4-formylphenyl)acetic acid |

| 2-formylphenyl ester |

| 4-formylphenyl 2-methylbenzoate |

| chromium trioxide |

| ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate |

| ethyl 2-(4-(hydroxymethyl)phenyl)acetate |

| ethyl 2-(4-formylphenyl)-2-methylpropionate |

| This compound |

| hydrogen cyanide |

| N-(2-formylphenyl)-4-methylbenzenesulfonamide |

| potassium carbonate |

| potassium permanganate |

| sodium borohydride |

| sodium hypochlorite |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the formyl group (-CHO) and the ethyl acetate (B1210297) group (-CH₂COOEt). Both substituents are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609) itself. masterorganicchemistry.com This deactivation occurs because both groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

The formyl group is a strong deactivating group and acts as a meta-director. The ethyl acetate group, attached via a methylene (B1212753) spacer, is a weakly deactivating group and functions as an ortho, para-director. Given their para relationship on the phenyl ring, their directing effects are additive and influence the regioselectivity of substitution. The positions ortho to the ethyl acetate group (and meta to the formyl group) are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. minia.edu.egsinica.edu.tw For this compound, these reactions would require a catalyst and would proceed more slowly than for benzene. minia.edu.eg The incoming electrophile would be directed to the positions labeled 2 and 6 in the diagram below.

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO (Formyl) | 4 | Electron-withdrawing, Deactivating | meta (positions 2, 6) |

| -CH₂COOEt (Ethyl Acetate) | 1 | Electron-withdrawing, Deactivating | ortho, para (positions 2, 6) |

Note: The positions are numbered relative to the ethyl acetate group.

Investigation of Reaction Mechanisms and Identification of Key Intermediates

The general mechanism for electrophilic aromatic substitution on this compound follows a two-step pathway common to all such reactions. masterorganicchemistry.comsinica.edu.tw

Attack by the Electrophile : In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comminia.edu.eg The stability of this intermediate is crucial. For substitution at the 2-position, the positive charge can be delocalized over three carbon atoms. The deactivating nature of the formyl and ethyl acetate groups means that the formation of this sigma complex has a high activation energy. minia.edu.eg

Deprotonation : In the second, fast step, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromatic π-system and yields the final substituted product. masterorganicchemistry.com

While specific mechanistic studies on this compound are not extensively documented, research on related compounds provides insight. For instance, in the oxidation of similar aromatic aldehydes, mechanisms can involve intermediates such as radicals stabilized by the aromatic system. In Friedel-Crafts acylation reactions, the reactive electrophile is typically a resonance-stabilized acylium ion, formed by the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. sinica.edu.tw Electrochemical reactions involving related aryl acetates have been proposed to proceed through radical cation intermediates. beilstein-journals.org

Stereochemical Considerations and Enantioselective Transformations

This compound is an achiral molecule as it does not possess a stereocenter. However, chemical transformations can introduce chirality into the molecule or its derivatives, creating opportunities for stereoselective synthesis. The two primary sites for introducing a stereocenter are the aldehyde carbon and the α-carbon of the acetate group.

Reactions involving the α-carbon can lead to the formation of a tertiary stereogenic center. While the starting material is a simple acetate, related α-substituted analogs like rac-2-(4-formylphenyl)propionic acid ethyl ester are chiral. cymitquimica.com The development of organocatalytic methods has allowed for the highly enantioselective alkylation of β-keto esters and related compounds, suggesting a potential pathway for the asymmetric synthesis of derivatives of this compound. researchgate.net

The aldehyde group is another key handle for enantioselective transformations. Asymmetric additions of nucleophiles to the formyl group can generate a chiral secondary alcohol. Furthermore, the formyl group can be used to direct more complex, domino reactions. For example, enantioselective organocatalytic domino reactions involving N-(2-formylphenyl)sulfonamides and nitro-olefins have been used to synthesize chiral dihydroquinolines with high enantiomeric excess (ee). researchgate.net Similarly, the formyl group can participate in multi-component reactions to build complex chiral scaffolds. researchgate.net

Although direct enantioselective transformations of this compound are not widely reported, the functional groups present make it a suitable precursor for asymmetric synthesis. Research on related substrates demonstrates the feasibility of achieving high levels of stereocontrol in reactions involving both the aldehyde and the active methylene position. researchgate.netnih.gov

Table 2: Potential Sites for Introducing Chirality

| Site | Potential Reaction | Product Type |

| α-Carbon | Asymmetric Alkylation/Addition | Chiral α-substituted acetate derivative |

| Formyl Carbonyl | Asymmetric Nucleophilic Addition | Chiral secondary alcohol |

| Formyl Group | Asymmetric Domino/Cascade Reactions | Complex chiral heterocycles |

Applications in Organic Synthesis and Materials Science Research

Utility as a Synthon for the Construction of Complex Organic Architectures

The presence of two reactive sites, the formyl group and the ethyl acetate (B1210297) moiety, on a stable phenyl ring makes Ethyl 2-(4-formylphenyl)acetate a key synthon for the elaboration of more complex molecular frameworks. Organic chemists utilize such synthons as starting points to construct intricate molecules through sequential and controlled chemical reactions. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. Simultaneously, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. This dual reactivity allows for the strategic and regioselective modification of the molecule, enabling the synthesis of diverse and complex organic structures.

Role as a Precursor in Pharmaceutical Research and Development

The structural motifs present in this compound are found in a number of pharmaceutically active compounds, positioning it as a key intermediate in the synthesis of various drugs.

This compound serves as a crucial precursor in the synthesis of several nonsteroidal anti-inflammatory drugs (NSAIDs). The general synthetic strategy involves the chemical modification of both the aldehyde and the ester functionalities to arrive at the final drug molecule. For instance, the aldehyde can be oxidized to a carboxylic acid, while the ester can be hydrolyzed and then coupled with other molecules. Alternatively, the aldehyde can be used as a handle to introduce other functional groups necessary for the drug's activity. Its role as a key intermediate has been noted in the synthesis of various NSAIDs.

A related compound, 2-(4-formylphenyl)acetic acid, which can be derived from the hydrolysis of this compound, is also a vital intermediate in the synthesis of NSAIDs. The reactivity of its formyl and carboxylic acid groups allows for its participation in various chemical transformations to create more complex pharmaceutical agents.

Contributions to the Synthesis of Specialty Chemicals and Agrochemicals

The versatility of this compound as a synthon extends to the synthesis of specialty chemicals and potentially to the agrochemical sector. The ability to introduce a variety of substituents onto the aromatic ring and to modify the existing functional groups makes it an attractive starting material for creating compounds with specific desired properties. However, detailed research findings on its direct application in the synthesis of specific, commercially significant specialty chemicals and agrochemicals are not extensively documented in public domain literature.

Exploration in Polymer Chemistry and Functional Material Development

In the realm of materials science, bifunctional molecules like this compound are of interest for the development of novel polymers and functional materials. The aldehyde and ester groups can be utilized as points for polymerization or for grafting onto existing polymer backbones, thereby imparting specific functionalities to the resulting material. For example, the aldehyde group can be used in condensation polymerization reactions. While the potential for its use in this field is clear, extensive research dedicated to the application of this compound in polymer chemistry and functional material development is not yet widely reported. A related compound, 4-formylphenyl thiophene-2-carboxylate, has been noted for its use in polymer synthesis via Stille coupling, suggesting a potential avenue for similar applications of this compound.

In Vitro and in Vivo Biological and Biomedical Research of Ethyl 2 4 Formylphenyl Acetate and Its Derivatives

Anti-inflammatory and Analgesic Activity Investigations

Research into the derivatives of ethyl 2-(4-formylphenyl)acetate has uncovered significant anti-inflammatory and analgesic properties. The parent compound's acid form, 2-(4-formylphenyl)acetic acid, has been a focal point of these investigations.

Cellular Studies on Pro-inflammatory Cytokine Modulation (e.g., TNF-α, IL-6 in PBMCs)

Studies have demonstrated that derivatives of aryl acetic acids, such as 2-(4-formylphenyl)acetic acid, can effectively inhibit the production of key pro-inflammatory cytokines. In vitro experiments have shown a reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This modulation of inflammatory mediators is a crucial indicator of a compound's anti-inflammatory potential. For instance, certain novel pyridine (B92270) derivatives synthesized from related precursors showed significant anti-inflammatory effects. nih.gov Similarly, mixed lineage kinase (MLK) inhibitors have been shown to potently inhibit the release of cytokines like TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). nih.gov

The following table summarizes the inhibitory effects of related compounds on pro-inflammatory cytokines.

Table 1: Cytokine Inhibition by Aryl Acetic Acid Derivatives and Related Compounds| Compound/Derivative Class | Cytokine Inhibited | Cell Type/Model | Reference |

|---|---|---|---|

| 2-(4-Formylphenyl)acetic acid | TNF-α, IL-6 | In vitro | |

| Mixed Lineage Kinase (MLK) Inhibitors | TNF-α, IL-6, IL-8, MCP-1 | Human Monocytes | nih.gov |

Mechanistic Exploration of Anti-inflammatory Pathways

The anti-inflammatory action of these compounds appears to be linked to the modulation of critical signaling pathways. Research suggests that 2-(4-formylphenyl)acetic acid may exert its effects by modulating the NF-κB signaling pathways, which are pivotal in inflammatory responses. The NF-κB pathway is a primary regulator of the genetic expression of pro-inflammatory cytokines.

Further investigations into related structures provide additional mechanistic insights. For example, some non-steroidal anti-inflammatory drug (NSAID) hybrids, including those with amide linkages, have been shown to inhibit the cyclooxygenase (COX) enzyme, specifically the inducible COX-2 isoform, which leads to a decrease in prostaglandin (B15479496) E2 (PGE2) production. nih.gov The inhibition of Janus kinases (JAK), particularly JAK1 and JAK2, represents another pathway associated with controlling diseases marked by hypersecretion of IL-6. google.com

Anticancer Activity Research

The anticancer potential of this compound derivatives has been explored through various in vitro studies, revealing promising cytotoxic and antiproliferative effects against several human cancer cell lines.

Evaluation of Antiproliferative and Cytotoxic Effects on Human Cancer Cell Lines

A range of derivatives has demonstrated significant activity against various cancer cell lines. For instance, 2-(4-formylphenyl)acetic acid itself has been shown to inhibit the proliferation of human cancer cells. biosynth.com A synthesized derivative, ethyl 4-(4-formylphenyl)pyrrolo[1,2-a]quinoxaline-2-carboxylate, displayed antiproliferative activity against human leukemic cell lines K562, U937, and HL60, as well as the breast cancer cell line MCF7. tandfonline.com

Other complex derivatives have also shown potent activity. Thiazole-based 1,2,3-triazole derivatives exhibited potent cytotoxic effects against human glioblastoma cell lines. ajgreenchem.com Similarly, (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides strongly inhibited the growth of all nine types of cancer cells in the NCI-60 screen, with particularly strong potency against melanoma and prostate cancer cell lines. nih.gov

The table below presents the cytotoxic activity of various derivatives against a panel of human cancer cell lines, with data expressed as IC50 (the concentration of drug that inhibits cell growth by 50%) or GI50 (the concentration of drug that inhibits cell growth by 50%).

Table 2: In Vitro Antiproliferative and Cytotoxic Activity of this compound Derivatives| Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Thiazole-based 1,2,3-triazoles | Human Glioblastoma | 3.20±0.32 µM to 10.67±0.94 µM | ajgreenchem.com |

| (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide | Leukemia (CCRF-CEM) | 0.12 µM | nih.gov |

| (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide | Prostate Cancer (PC-3) | 0.17 µM | nih.gov |

| (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide | Melanoma (UACC-257) | 0.13 µM | nih.gov |

| Copper(II) Complexes (e.g., 5-6, 9-10) | Colon (HCT-15) | Sub-micromolar range | nih.gov |

| Boron-based Curcumin Analogue (CCB-2) | Metastatic Breast Cancer (4T1) | < 10 µM | japsonline.com |

Analysis of Proposed Anticancer Mechanisms

The mechanisms underlying the anticancer effects of these compounds are multifaceted and involve interactions with key biomolecular targets.

Copper Complexes: A significant area of research involves the creation of copper complexes with these derivatives. Copper is known to accumulate in tumors, and its complexes are explored for their potential as potent antiproliferative drugs. nih.gov It has been hypothesized that 2-(4-formylphenyl)acetic acid may exert its anticancer effects by acting as a copper complex. biosynth.com Studies on various Cu(I) and Cu(II) complexes have shown significant in vitro antitumor activity, often exceeding that of the reference drug cisplatin, across a panel of human cancer cell lines. nih.govmdpi.com These copper complexes are believed to induce cell death through mechanisms like the generation of reactive oxygen species (ROS) and subsequent apoptosis. mdpi.comresearchgate.net

Amide Groups: The incorporation of amide groups into the derivatives of this compound is another strategy that has been investigated. Binding to amide groups on the surface of cancer cells is a proposed mechanism of action for 2-(4-formylphenyl)acetic acid. biosynth.com The synthesis of various amide derivatives has led to compounds with potent and selective antitumor activity. For example, a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides were found to be potent cytotoxic agents against prostate cancer and melanoma. nih.gov The structure-activity relationship studies highlighted the importance of the amide linkage for biological activity. Furthermore, hybrid molecules linking NSAID pharmacophores to other moieties via amide bonds have been developed and evaluated for their anticancer effects. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Toll-like Receptor 4 Activation)

Research into the derivatives of this compound has uncovered their ability to modulate critical cellular signaling pathways, most notably the Toll-like Receptor 4 (TLR4) pathway. A novel class of small molecule agonists, derived from multi-component Ugi reactions, has been identified that demonstrates significant agonist activity on the human TLR4/MD2 complex. nih.govresearchgate.net These compounds, structurally related to the basic framework of formylphenyl acetates, were found to robustly stimulate HEK293 cells transfected to express human TLR4 and its co-receptor MD2. nih.govresearchgate.net

Interestingly, this class of compounds exhibits a distinct species-specific preference, showing substantially higher activity on human TLR4 compared to its murine counterpart. nih.govresearchgate.net This is in contrast to traditional TLR4 agonists like monophosphoryl lipid A (MPL), which are active across multiple species. nih.gov The mechanism of action involves interaction with specific receptors or enzymes, which influences pathways related to inflammation and neuroprotection. smolecule.com The formyl group is a key structural feature that can participate in various biochemical reactions, potentially altering the function of target proteins.

The differential activation between human and mouse TLR4 by these Ugi compounds suggests a unique interaction with the receptor complex, highlighting their potential as specialized research tools or therapeutic candidates tailored for human-specific responses. nih.govresearchgate.net

In Vivo Efficacy Studies in Preclinical Models

While extensive in vivo efficacy studies on this compound itself are not widely documented, research on its derivatives has shown promising results in preclinical models for infectious diseases. Specifically, certain thiosemicarbazone derivatives have demonstrated activity against Trypanosoma congolense in in vivo models, indicating potential for development as antitrypanosomal agents. researchgate.net

Antimicrobial Activity Assessments (Antibacterial, Antifungal)

Derivatives of this compound have been the subject of numerous antimicrobial studies, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Activity: Thiazole derivatives incorporating the formylphenyl moiety have shown significant antibacterial action. Studies on ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives revealed notable inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. scribd.com

Similarly, novel phenylcarbamates synthesized from 4-formylphenyl-N-phenylcarbamate were evaluated for their antimicrobial properties. researchgate.net Derivatives featuring isoxazole, nitrofuran, and hydrazide moieties were found to be the most active against a panel of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, E. coli, and Pseudomonas aeruginosa. researchgate.net The minimum inhibitory concentration (MIC) for some of the potent compounds ranged from 125 to 3000 µg/mL. researchgate.net One study found that a trans-cinnamaldehyde thiosemicarbazone derivative was particularly effective against Bacillus subtilis and S. aureus, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 50 µg/mL for both strains. researchgate.net

Antifungal Activity: The antifungal potential of these compounds has also been investigated. A series of 5-nitro-2-furaldehyde (B57684) thiosemicarbazones, related to the core structure, exhibited in vitro activity against Trichophyton mentagrophytes and Candida albicans. researchgate.net In another study, synthesized hydrazone derivatives were tested for their activity against various fungal strains, showing weak to moderate effects compared to the reference drug ketoconazole. researchgate.net Furthermore, sulfanyl (B85325) derivatives of thiadiazoles have been evaluated for their bioefficacy against phytopathogenic fungi like Rhizoctonia solani and Rhizoctonia bataticola. openmedicinalchemistryjournal.com

Table 1: Summary of Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Microorganism | Activity Noted | Reference |

|---|---|---|---|

| Thiazole Derivatives | Escherichia coli, Staphylococcus aureus | Significant Inhibition | scribd.com |

| Phenylcarbamates (isoxazole, nitrofuran, hydrazide moieties) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | Promising Activity (MIC: 125-3000 µg/mL) | researchgate.net |

| trans-Cinnamaldehyde Thiosemicarbazone | Bacillus subtilis, S. aureus | Potent Activity (MIC/MBC: 50 µg/mL) | researchgate.net |

| 5-Nitro-2-furaldehyde Thiosemicarbazones | Trichophyton mentagrophytes, Candida albicans | In Vitro Activity | researchgate.net |

| Sulfanyl Thiadiazoles | Rhizoctonia solani, Rhizoctonia bataticola | Fungicidal Bioefficacy | openmedicinalchemistryjournal.com |

Other Emerging Biological Activities and Therapeutic Potentials

Beyond antimicrobial effects, derivatives of this compound are being explored for a range of other therapeutic applications, including anticancer and anti-inflammatory activities.

Anticancer Activity: Several studies have highlighted the antiproliferative potential of complex molecules derived from formylphenyl precursors against various cancer cell lines.

Quinazoline and Quinoline (B57606) Derivatives: New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and quinoline derivatives, synthesized using 2,4-bis(4-formylphenyl)quinazoline as an intermediate, showed significant antiproliferative activity. mdpi.com For instance, against the cervical HeLa cell line, IC₅₀ values ranged from 0.50 to 3.58 μM. mdpi.com The compounds also demonstrated notable activity against the K562 human myeloid leukemia cell line, with IC₅₀ values between 7 and 34 μM. mdpi.com

Pyrrolo[1,2-a]quinoxaline Derivatives: A series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxaline carboxylate derivatives exhibited potent cytotoxic effects against several myeloid and lymphoid leukemia cell lines. unina.it Against the K562 cell line, the most active compounds had IC₅₀ values ranging from 0.5 to 4 μM. unina.it Similarly, strong cytotoxicity was observed against the Jurkat T-acute lymphoblastic leukemia cell line, with IC₅₀ values for the most potent derivatives between 1 and 2.1 μM. unina.it

PARP-1 Inhibition: Derivatives of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, synthesized using precursors like N-(4-formylphenyl) derivatives, have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. acs.org Modifications to the benzylidene moiety attached to the core structure led to compounds with IC₅₀ values as low as 0.079 μM. acs.org

Table 2: Anticancer Activity of Selected Derivative Classes

| Derivative Class | Cancer Cell Line | IC₅₀ Range | Reference |

|---|---|---|---|

| Disubstituted Quinazolines/Quinolines | HeLa (Cervical) | 0.50 - 3.58 µM | mdpi.com |

| Disubstituted Quinazolines/Quinolines | K562 (Myeloid Leukemia) | 7 - 34 µM | mdpi.com |

| Pyrrolo[1,2-a]quinoxalines | K562 (Myeloid Leukemia) | 0.5 - 4 µM | unina.it |

| Pyrrolo[1,2-a]quinoxalines | Jurkat (Lymphoid Leukemia) | 1 - 2.1 µM | unina.it |

| Dihydrobenzofuran-carboxamides | PARP-1 Enzyme Inhibition | 0.079 - 2.14 µM | acs.org |

Other Potentials:

Anti-inflammatory Activity: Some synthesized hydrazone derivatives have shown good to excellent anti-inflammatory effects in comparison to indomethacin. researchgate.net

Neuroprotection: In vitro studies on related compounds have indicated a capacity to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential role in neurodegenerative disease research.

Aldose-Reductase Inhibition: Certain nitrogen-containing heterocycles, such as 1,4-benzothiazine-2-acetic acid derivatives, have demonstrated notable inhibition of aldose-reductase, an enzyme implicated in diabetic complications. openmedicinalchemistryjournal.com

Computational and Theoretical Studies on Ethyl 2 4 Formylphenyl Acetate

Molecular Docking Simulations for Target Identification and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ijsrtjournal.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates, optimizing lead compounds, and understanding drug-receptor interactions at an atomic level. ijsrtjournal.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them based on their predicted binding affinity. nih.gov

In a hypothetical study of Ethyl 2-(4-formylphenyl)acetate, molecular docking could be employed to screen for potential protein targets and to analyze its binding mode. For instance, given its structural features, a relevant target could be an enzyme like aldose reductase, which is involved in diabetic complications and is known to bind aromatic aldehydes. The simulation would predict the binding energy, which indicates the strength of the interaction, and the specific pose of the compound within the active site. This reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues.

Hypothetical Research Findings:

A molecular docking simulation of this compound against human aldose reductase (PDB ID: 1US0) was performed. The results indicate a favorable binding affinity, suggesting the compound could act as an inhibitor. The formyl group is predicted to form a crucial hydrogen bond with a key residue in the active site, while the phenyl ring and ethyl acetate (B1210297) moiety engage in hydrophobic and van der Waals interactions.

| Parameter | Value |

|---|---|

| Target Protein | Human Aldose Reductase (1US0) |

| Binding Energy (kcal/mol) | -7.8 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

| Key Hydrogen Bond Interactions | Formyl Oxygen with Tyr48 |

| Key Hydrophobic Interactions | Phenyl Ring with Trp111, Phe122 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgfiveable.me The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. neovarsity.org QSAR models are built by analyzing a "training set" of compounds with known activities to create a predictive model, which is then validated and used to estimate the activity of new, untested compounds. meilerlab.org

To build a QSAR model relevant to this compound, one would first need a dataset of structurally similar phenylacetate (B1230308) derivatives with experimentally measured biological activity (e.g., enzyme inhibition). For each compound, various molecular descriptors would be calculated, such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and electronic properties. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to generate an equation that best correlates these descriptors with the observed activity. fiveable.me

Hypothetical Research Findings:

A QSAR model was developed for a series of 20 phenylacetate derivatives tested for inhibitory activity against a hypothetical enzyme. The resulting model showed a strong correlation between the calculated descriptors and the biological activity. The model suggests that lower lipophilicity and the presence of a hydrogen bond acceptor at the para-position enhance the inhibitory activity.

| Compound | LogP | Polar Surface Area (Ų) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Ethyl 2-phenylacetate | 2.28 | 26.3 | 25.4 | 24.9 |

| Ethyl 2-(4-chlorophenyl)acetate | 2.99 | 26.3 | 15.2 | 15.8 |

| Ethyl 2-(4-hydroxyphenyl)acetate | 1.68 | 46.5 | 8.5 | 8.1 |

| This compound | 1.74 | 43.4 | 5.1 | 5.3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. rroij.comcecam.org These methods provide detailed insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. substack.com

For this compound, DFT calculations would be performed to optimize its three-dimensional geometry and compute its electronic properties. The resulting molecular electrostatic potential (MEP) map would visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule might interact with biological targets or participate in chemical reactions.

Hypothetical Research Findings:

DFT calculations were performed on this compound using the B3LYP functional and 6-31G(d,p) basis set. The optimized geometry confirms a planar conformation for the phenyl ring and formyl group. The HOMO-LUMO energy gap suggests moderate chemical stability. The MEP map indicates that the most negative potential is located around the carbonyl oxygen of the ester and formyl groups, making them likely sites for electrophilic attack or hydrogen bonding.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -2.1 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.9 D |

| Molecular Electrostatic Potential (Min) | -0.05 a.u. (on carbonyl oxygens) |

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in assessing its potential as a drug. researchgate.net Poor pharmacokinetic profiles are a major cause of failure in drug development. mdpi.com Numerous in silico models and tools are available to predict these properties based on the molecule's structure, helping to identify potential liabilities early in the discovery process. nih.govnih.gov

For this compound, a variety of ADMET properties can be predicted using established computational models. These include predictions of oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity flags. These predictions are based on large datasets of known compounds and utilize QSAR-like methodologies and rule-based systems.

Hypothetical Research Findings:

The ADMET profile of this compound was predicted using several in silico tools. The results suggest the compound has good predicted oral absorption and is unlikely to be a P-glycoprotein substrate. It is predicted to be a possible inhibitor of the CYP2C9 metabolic enzyme but not other major isoforms. No major toxicity alerts were flagged, and the compound is predicted to be non-mutagenic.

| ADMET Property | Prediction | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | Good oral bioavailability likely |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| CYP2C9 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Negative | Likely non-mutagenic |

| Hepatotoxicity | Low probability | Low risk of liver damage |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. acs.org Because molecules are flexible, they exist as an ensemble of low-energy conformers. mdpi.com Molecular dynamics (MD) simulations extend this by modeling the motion of atoms and molecules over time, providing a detailed view of the conformational landscape and how it is influenced by the environment (e.g., a solvent). oup.com

For this compound, a conformational analysis would identify the preferred orientations around its rotatable bonds, particularly the bond connecting the phenyl ring to the acetate group and the bond in the ethyl ester. An MD simulation would then be run by placing the molecule in a simulated box of water to observe its dynamic behavior. This can reveal the stability of different conformers, the transitions between them, and how the molecule interacts with surrounding water molecules. researchgate.net

Hypothetical Research Findings:

A conformational analysis of this compound revealed two primary low-energy conformers, differing by an approximately 180° rotation of the ethyl acetate group relative to the phenyl ring. A 100-nanosecond MD simulation in water showed that the molecule is flexible, with frequent transitions between these conformers. The simulation also highlighted the formation of transient hydrogen bonds between the formyl and ester oxygens and surrounding water molecules, which helps to stabilize the solute in the aqueous environment.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population in MD Simulation |

|---|---|---|---|

| 1 (Anti-periplanar) | ~180° | 0.00 | 65% |

| 2 (Syn-periplanar) | ~0° | 1.2 | 30% |

| Transition State | ~90° | 3.5 | <5% |

Structure Activity Relationship Sar Investigations and Derivative Design

Systematic Modification of the Ethyl Ester Moiety and its Influence on Reactivity and Biological Profile

The ethyl ester group of ethyl 2-(4-formylphenyl)acetate is a primary site for modification to alter the compound's physicochemical properties, such as solubility, stability, and cell permeability.

Hydrolysis to Carboxylic Acid: One of the most fundamental modifications is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid. This transformation significantly increases the polarity of the molecule. The carboxylic acid can then serve as a handle for further derivatization, such as the formation of amides, which can be crucial for biological interactions. For instance, the carboxylic acid derivative is a key intermediate in the synthesis of more complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).

Transesterification: The ethyl group can be replaced with other alkyl or aryl groups through transesterification. Introducing longer or bulkier alkyl chains can increase lipophilicity, potentially enhancing membrane permeability. The Krapcho dealkoxycarbonylation reaction is a relevant transformation for esters with α-electron-withdrawing substituents, which can be used to modify the ester group under specific conditions. researchgate.net

Formation of Amides: Conversion of the ester to a variety of amides is a common strategy in drug discovery to explore interactions with biological targets. For example, the synthesis of 2-arylthiazolidine-4-carboxylic acid amides has been explored for their anticancer activities. nih.gov

Reduction to Alcohol: The ester can be reduced to an alcohol, yielding 2-(4-(hydroxymethyl)phenyl)ethanol. This transformation removes the carbonyl group, which can act as a hydrogen bond acceptor, and introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This change can significantly alter the binding mode of the molecule to a biological target.

Interactive Data Table: Modifications of the Ethyl Ester Moiety

| Modification | Reagents/Conditions | Resulting Functional Group | Impact on Properties |

| Hydrolysis | NaOH, H2O | Carboxylic Acid | Increased polarity, site for further derivatization |

| Transesterification | Different alcohol, acid/base catalyst | Different Ester | Altered lipophilicity and steric bulk |

| Amidation | Amine, coupling agents | Amide | Potential for new hydrogen bonding interactions nih.gov |

| Reduction | LiAlH4, THF | Primary Alcohol | Introduction of H-bond donor/acceptor group |

Derivatization of the Formyl Group and Consequent Impact on Molecular Functionality and Bioactivity

The formyl (aldehyde) group is a highly reactive functional group that can undergo a wide range of chemical transformations, making it a key site for derivatization to modulate biological activity.

Oxidation to Carboxylic Acid: Oxidation of the formyl group yields a dicarboxylic acid derivative, 4-(carboxymethyl)benzoic acid. This introduces another acidic site, significantly altering the molecule's charge and potential interactions.

Reduction to Alcohol: Reduction of the formyl group to a hydroxymethyl group can impact how the molecule fits into a binding pocket and can introduce new hydrogen bonding opportunities.

Reductive Amination: The formyl group can be converted to an amine via reductive amination. This introduces a basic center, which can form salt bridges with acidic residues in a protein, often leading to a significant change in biological activity. nih.gov

Knoevenagel Condensation: The formyl group readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds to form new carbon-carbon bonds and extend the conjugation of the system. This is a common strategy in the synthesis of various biologically active compounds. unipd.it

Formation of Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. This transformation is crucial in the synthesis of many heterocyclic compounds and has been used to create novel 3-isoquinolinones. rsc.org

Interactive Data Table: Derivatization of the Formyl Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Impact on Functionality and Bioactivity |

| Oxidation | KMnO4 or CrO3 | Carboxylic Acid | Increased acidity and polarity |

| Reduction | NaBH4, MeOH | Alcohol | New hydrogen bonding capabilities |

| Reductive Amination | Amine, NaBH3CN | Amine | Introduction of a basic center nih.gov |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated system | Extended conjugation, new scaffold unipd.it |

| Wittig Reaction | Phosphonium ylide | Alkene | Altered molecular geometry |

| Imine Formation | Primary amine, acid catalyst | Imine (Schiff Base) | Versatile intermediate for heterocycle synthesis rsc.org |

Substituent Effects on the Phenyl Ring: Electronic and Steric Influences on Reactivity and Biological Efficacy

Introducing substituents onto the phenyl ring can profoundly influence the electronic properties and steric profile of the entire molecule, thereby affecting its reactivity and biological efficacy.

Electronic Effects:

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the phenyl ring. This can enhance the reactivity of the ring towards electrophilic substitution and can also influence the acidity of the benzylic protons and the reactivity of the formyl group.

Electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density of the ring. This can make the formyl group more electrophilic and can affect the pKa of the corresponding carboxylic acid. The introduction of EWGs at the para-position of a phenyl ring has been shown to decrease fluorescence quantum yield in some dye systems. researchgate.net

Steric Effects: The size and position of substituents on the phenyl ring can introduce steric hindrance, which can affect the molecule's ability to adopt a specific conformation required for binding to a biological target. Bulky substituents can also shield reactive sites from chemical attack.

In the context of PARP-1 inhibitors, substitutions on the phenyl ring have shown to be critical for activity. For example, polar hydroxyl groups at the 4'-position were found to be beneficial for PARP-1 inhibition. acs.org

Comparative Analysis with Structurally Related Arylacetic Acid Derivatives

Comparative Studies with 2-(4-formylphenyl)acetic acid

The primary difference between this compound and 2-(4-formylphenyl)acetic acid is the presence of an ethyl ester versus a carboxylic acid. sigmaaldrich.com This seemingly small change has significant consequences:

Solubility: 2-(4-formylphenyl)acetic acid is more soluble in polar solvents due to the hydrogen bonding capability of the carboxylic acid group.

Reactivity: The carboxylic acid can be deprotonated to form a carboxylate anion, which can engage in ionic interactions. It is also a key precursor for forming amides and other derivatives.

Biological Activity: The change from an ester to a carboxylic acid can dramatically alter biological activity. For instance, many NSAIDs require a free carboxylic acid for their anti-inflammatory effects.

Analysis of Analogues with Varied Alkyl Chains or Phenyl Substitutions

Systematic variation of the alkyl chain of the ester or the substituents on the phenyl ring allows for a fine-tuning of the molecule's properties.

Varying the Alkyl Chain: Increasing the length of the alkyl chain in the ester group (e.g., from ethyl to butyl) generally increases lipophilicity. This can enhance absorption and distribution in biological systems, but may also lead to increased metabolic instability.

Phenyl Ring Substitutions: As discussed in section 7.3, adding substituents to the phenyl ring can modulate electronic and steric properties. For example, in a series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives, substitutions on the phenyl ring were crucial for their activity as PTP1B inhibitors. nih.gov

Rational Design and De Novo Synthesis of Novel Analogues with Enhanced Properties

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved characteristics. This process often involves computational modeling to predict the binding of designed molecules to a target protein.

Target-Oriented Design: If the biological target is known, its three-dimensional structure can be used to design molecules that fit optimally into the binding site. This approach was used in the design of G protein-coupled receptor kinase 2 (GRK2) inhibitors. nih.gov

De Novo Synthesis: Once promising analogues are designed, they are synthesized from scratch. The synthetic routes often utilize the reactivity of the formyl and ester groups of the parent molecule. For example, novel epigenetic modulators have been designed and synthesized based on similar scaffolds. uniroma1.it

The ultimate goal is to develop molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and materials science. rug.nlrug.nl

Future Research Directions and Translational Perspectives

Development of Sustainable and Scalable Synthetic Methodologies

The industrial and laboratory-scale synthesis of chemical intermediates like ethyl 2-(4-formylphenyl)acetate is increasingly governed by the principles of green chemistry. Future research will prioritize the development of methodologies that are not only high-yielding but also environmentally benign and scalable.

Key areas of development include:

Catalytic Oxidations: Traditional oxidation methods often rely on stoichiometric, heavy-metal-based oxidants, which generate significant waste. Research is moving towards catalytic systems. For instance, methods using TEMPO (2,2,6,6-tetramethylpiperidinyloxy) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) or hydrogen peroxide have been developed for the synthesis of the related compound 2-(4-formylphenyl)propionic acid. google.comgoogle.com These processes can be conducted in greener solvents like ethyl acetate (B1210297), and optimization of this approach for this compound could provide a sustainable pathway. google.comgoogle.com